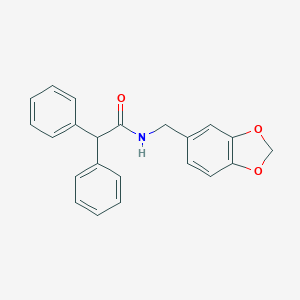![molecular formula C25H18ClN3O4S2 B188004 N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide CAS No. 5983-11-9](/img/structure/B188004.png)
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is commonly referred to as CDB-2914 and is a synthetic steroid receptor modulator that has been shown to have anti-progestin and anti-glucocorticoid activities.
Mecanismo De Acción
The mechanism of action of CDB-2914 involves its ability to bind to the progesterone receptor and inhibit its activity. This results in the inhibition of progesterone-mediated signaling pathways, leading to the anti-progestin activity of CDB-2914. Additionally, CDB-2914 has been shown to have anti-glucocorticoid activity, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of CDB-2914 are primarily related to its anti-progestin and anti-glucocorticoid activities. In preclinical studies, CDB-2914 has been shown to inhibit the growth of endometriotic lesions and uterine fibroids, suggesting its potential as a treatment for these conditions. Additionally, CDB-2914 has been shown to inhibit the growth of breast cancer cells, making it a potential candidate for the treatment of this disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CDB-2914 for lab experiments is its specificity for the progesterone receptor, which allows for the investigation of progesterone-mediated signaling pathways. However, one of the limitations of CDB-2914 is its relatively low potency, which may require higher concentrations of the compound to achieve therapeutic effects.
Direcciones Futuras
There are several future directions for the investigation of CDB-2914. One potential area of research is the development of more potent analogs of CDB-2914, which may have improved therapeutic efficacy. Additionally, the investigation of the anti-glucocorticoid activity of CDB-2914 may provide insights into its potential applications in the treatment of conditions such as asthma and autoimmune diseases. Finally, the investigation of the potential applications of CDB-2914 in agriculture and industry may lead to the development of new and innovative products that can improve crop yield and quality or enhance industrial processes.
Métodos De Síntesis
The synthesis of CDB-2914 involves a multi-step process that begins with the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with thionyl chloride to form 2-(4-chlorophenoxy)ethyl chloride, which is further reacted with 2-mercaptobenzothiazole to form the final product, N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
CDB-2914 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, CDB-2914 has been shown to have anti-progestin and anti-glucocorticoid activities, making it a promising candidate for the treatment of various diseases, including endometriosis, uterine fibroids, and breast cancer. In agriculture, CDB-2914 has been shown to have potential as a plant growth regulator, improving crop yield and quality. In industry, CDB-2914 has been investigated for its potential as a surfactant, emulsifier, and lubricant.
Propiedades
Número CAS |
5983-11-9 |
|---|---|
Nombre del producto |
N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide |
Fórmula molecular |
C25H18ClN3O4S2 |
Peso molecular |
524 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenoxy)ethyl]-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H18ClN3O4S2/c26-15-5-8-17(9-6-15)33-12-11-27-22(30)14-34-25-28-20-10-7-16(13-21(20)35-25)29-23(31)18-3-1-2-4-19(18)24(29)32/h1-10,13H,11-12,14H2,(H,27,30) |
Clave InChI |
JLJTZLKOEIMFFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)SCC(=O)NCCOC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



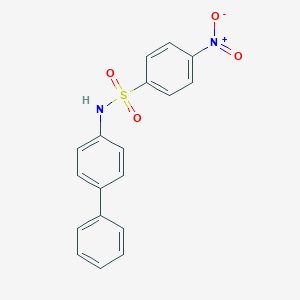
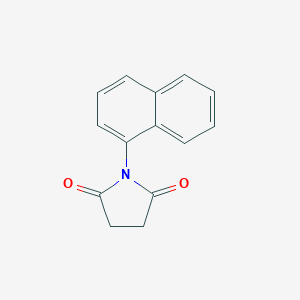
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
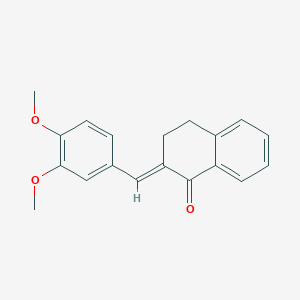
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
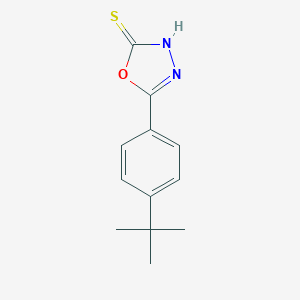
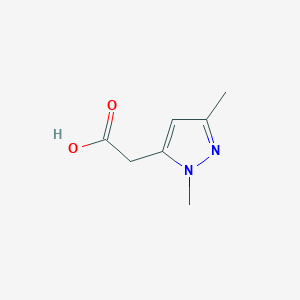
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
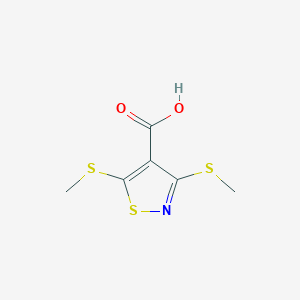
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
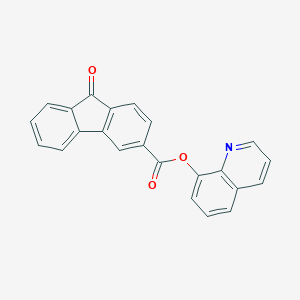
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
